molecular formula C15H15ClN2O3 B2410539 1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097910-63-7

1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2410539
CAS No.: 2097910-63-7
M. Wt: 306.75
InChI Key: DYGUWYRSUBGVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-diones are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized via cyclocondensations .


Molecular Structure Analysis

The structure of this compound includes a pyrrolidine-2,5-dione ring and an azetidin-3-yl group. The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the pyrrolidine-2,5-dione ring and the azetidin-3-yl group. The pyrrolidine ring is a versatile scaffold that can undergo various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the pyrrolidine-2,5-dione ring and the azetidin-3-yl group .

Scientific Research Applications

Computational Insights into Mannich Base Systems

Mannich base systems, including compounds structurally similar to 1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione, have been analyzed computationally to understand their equilibrium geometry, vibrational spectra, and electronic structure. Research by Boobalan et al. (2014) highlights the antioxidant activity of these compounds, revealing insights into their bonding, anti-bonding behavior, and hybridization through natural bond orbital (NBO) analysis. The study also delves into the molecular electrostatic potential (MEP), exploring electrophilic and nucleophilic reactive sites, and presents thermodynamic properties at various temperatures (Boobalan et al., 2014).

Antidepressant and Nootropic Potential of Azetidinones

Research into Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone has unveiled potential antidepressant and nootropic (cognitive-enhancing) effects. Thomas et al. (2016) synthesized these compounds, discovering that certain derivatives exhibit significant antidepressant activity, as well as nootropic activity in animal models. This suggests the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent, underlining its importance in the development of new therapeutic agents (Thomas et al., 2016).

Antimicrobial and Antitubercular Activities of Pyrimidine-Azetidinone Analogues

The synthesis of new pyrimidine-azetidinone analogues has demonstrated promising antimicrobial and antitubercular activities. Chandrashekaraiah et al. (2014) explored these compounds against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. The study offers a foundation for designing antibacterial and antitubercular agents, emphasizing the significance of these analogues in addressing infectious diseases (Chandrashekaraiah et al., 2014).

Synthesis of Functionalized Spirooxindole Pyrrolidine Derivatives

Haddad et al. (2015) presented a synthetic pathway for spiro[pyrrolidin-2,3′-oxindoles] through exo-selective 1,3-dipolar cycloaddition, aiming at antibacterial, antifungal, antimalarial, and antitubercular applications. These compounds, confirmed via X-ray diffraction and supported by DFT calculations, showed potent activities against several pathogens, comparable to standard drugs. This study underscores the versatility of pyrrolidine-2,5-dione derivatives in creating compounds with significant antimicrobial properties (Haddad et al., 2015).

Properties

IUPAC Name

1-[[1-(4-chlorobenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c16-12-3-1-11(2-4-12)15(21)17-7-10(8-17)9-18-13(19)5-6-14(18)20/h1-4,10H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGUWYRSUBGVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.